Topic: Synthesis and Characterization of Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate
Topic: Synthesis and Characterization of Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate
An In-Depth Technical Guide for Drug Development Professionals
Abstract: The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its broad spectrum of biological activities.[1][2] This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and detailed characterization of Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate, a key heterocyclic building block. We will elucidate the causal logic behind the chosen synthetic strategy, present self-validating protocols for reproducibility, and detail the analytical workflow required for unambiguous structural confirmation. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous approach to this important class of compounds.
Strategic Approach: Retrosynthesis and Mechanistic Rationale
The synthesis of a substituted quinazolin-4-one hinges on the formation of the pyrimidine ring fused to a benzene core. A common and robust strategy involves the cyclization of an appropriately substituted anthranilic acid derivative.[3][4] For our target molecule, Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate, the most logical precursor is a 2-aminobenzoic acid derivative that already contains the required carboxylate group at the adjacent position.
Our retrosynthetic analysis, therefore, identifies Dimethyl 2-aminoterephthalate as the ideal starting material. The C2-N bond and the C4=O group of the quinazolinone ring can be formed by reacting this precursor with a suitable one-carbon (C1) synthon. Formamide is an excellent choice for this transformation as it serves as both the C1 source and the nitrogen source for the N3 position upon heating, proceeding through a well-established mechanism known as the Niementowski reaction.[4][5] This approach is favored for its operational simplicity and the ready availability of the required reagents.
Synthetic Pathway Overview
The synthesis is designed as a one-pot cyclocondensation reaction. The workflow ensures high efficiency and provides a clear path from starting material to the final, purified compound.
Caption: Synthetic route for Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate.
Experimental Protocol: Synthesis and Purification
This protocol is designed to be self-validating, with clear checkpoints for monitoring reaction progress and confirming product purity.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Supplier | Notes |
| Dimethyl 2-aminoterephthalate | 5372-81-6 | 209.20 | Major Chemical Supplier | Starting Material |
| Formamide | 75-12-7 | 45.04 | Major Chemical Supplier | Reagent and Solvent |
| Methanol | 67-56-1 | 32.04 | Major Chemical Supplier | Recrystallization Solvent |
| Deionized Water | 7732-18-5 | 18.02 | In-house | For washing |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | Major Chemical Supplier | Drying Agent |
| Silica Gel 60 (230-400 mesh) | 112926-00-8 | N/A | Major Chemical Supplier | For Thin Layer Chromatography (TLC) |
Step-by-Step Synthesis Procedure
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Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine Dimethyl 2-aminoterephthalate (0.05 mol, 10.46 g) and formamide (0.25 mol, 10 mL).[5]
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Causality: Formamide acts as both the solvent and the reactant. A molar excess of formamide is used to drive the reaction to completion. The reaction is typically performed neat.
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Cyclization Reaction: Heat the mixture in a sand bath or heating mantle to 150-160 °C. Maintain this temperature with vigorous stirring for 6-8 hours.[5]
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Process Monitoring: The progress of the reaction can be monitored by TLC (Thin Layer Chromatography) using a mobile phase of Ethyl Acetate/Hexane (e.g., 7:3 v/v). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.
-
-
Isolation of Crude Product: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Upon cooling, a precipitate should form. Pour the cooled reaction mixture into 100 mL of crushed ice/water with stirring.
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Filtration and Washing: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water (3 x 30 mL) to remove any residual formamide.
-
Drying: Dry the collected solid in a vacuum oven at 60-70 °C overnight to yield the crude product.
Purification Protocol
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Recrystallization: The crude product can be effectively purified by recrystallization. Dissolve the crude solid in a minimum amount of hot methanol.
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Rationale: Methanol is selected for its ability to dissolve the quinazolinone product at high temperatures and its poor solvency at lower temperatures, allowing for the formation of pure crystals upon cooling.
-
-
Crystal Formation: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
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Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum to a constant weight. Record the final yield and melting point.
Characterization and Data Analysis
A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate.
Characterization Workflow
The following workflow ensures a comprehensive analysis of the final product, validating both its identity and purity.
Caption: Workflow for the analytical characterization of the final product.
Expected Spectroscopic and Analytical Data
The following table summarizes the expected analytical data for Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate. This data serves as a benchmark for confirming the successful synthesis.
| Analysis Technique | Expected Observations |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~12.2 ppm (s, 1H): N-H proton of the quinazolinone ring.[6]δ ~8.1-8.4 ppm (m, 3H): Aromatic protons on the quinazolinone ring system.δ ~8.1 ppm (s, 1H): C2-H proton of the quinazolinone ring.δ ~3.9 ppm (s, 3H): -OCH₃ protons of the methyl ester. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~165 ppm: Carbonyl carbon of the ester (C=O).δ ~161 ppm: Carbonyl carbon of the amide (C=O).[7]δ ~145-150 ppm: Quaternary carbons of the fused ring system.δ ~120-135 ppm: Aromatic CH carbons.δ ~52 ppm: Methyl carbon of the ester (-OCH₃). |
| FT-IR (KBr Pellet, cm⁻¹) | ~3200-3000 cm⁻¹: N-H stretching vibration.[3]~1725 cm⁻¹: C=O stretching of the ester group.[8]~1680 cm⁻¹: C=O stretching of the amide group (quinazolinone).[3]~1620 cm⁻¹: C=N stretching vibration.[9]~1250 cm⁻¹: C-O stretching of the ester group. |
| Mass Spectrometry (ESI+) | Expected [M+H]⁺: m/z = 219.0764. The molecular formula is C₁₁H₁₀N₂O₃, with a monoisotopic mass of 218.0691 Da.[10] |
| Melting Point | A sharp melting point is indicative of high purity. To be determined experimentally. |
Safety and Handling Precautions
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Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
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Ventilation: All steps should be performed in a well-ventilated fume hood, especially when heating formamide, which can decompose to release toxic gases.
-
Handling: Avoid inhalation, ingestion, and skin contact with all chemicals. Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This guide outlines a reliable and reproducible methodology for the synthesis and characterization of Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate. By employing the Niementowski cyclocondensation of Dimethyl 2-aminoterephthalate with formamide, the target compound can be obtained in good yield and high purity. The detailed characterization workflow, supported by predictive spectroscopic data, provides a robust framework for validating the molecular structure. This protocol serves as a valuable resource for researchers engaged in the synthesis of quinazolinone-based scaffolds for applications in drug discovery and development.
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